(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)boronic acid
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Overview
Description
(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)boronic acid is a boronic acid derivative featuring a quinoline core structure. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the boronic acid and quinoline moieties endows it with unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate precursors to form the quinoline ring, followed by borylation using boron reagents under specific conditions .
Industrial Production Methods: Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: (2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Reactions with electrophiles to form substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Commonly employs reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Utilizes electrophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
(2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the boronic acid moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts
Mechanism of Action
The mechanism of action of (2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition studies .
Comparison with Similar Compounds
(2-oxo-1,2,3,4-tetrahydroquinoline): Lacks the boronic acid group, resulting in different reactivity and applications.
(2-oxo-1,2,3,4-tetrahydropyrimidine): Contains a pyrimidine ring instead of a quinoline ring, leading to distinct chemical properties and uses.
Uniqueness: The presence of both the quinoline and boronic acid moieties in (2-oxo-1,2,3,4-tetrahydroquinolin-5-yl)boronic acid makes it unique compared to other similar compounds. This combination provides a versatile platform for various chemical transformations and applications in multiple fields .
Properties
IUPAC Name |
(2-oxo-3,4-dihydro-1H-quinolin-5-yl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO3/c12-9-5-4-6-7(10(13)14)2-1-3-8(6)11-9/h1-3,13-14H,4-5H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZHTUHLLPRXIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2CCC(=O)NC2=CC=C1)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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